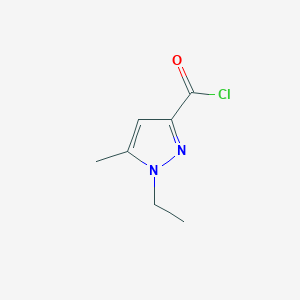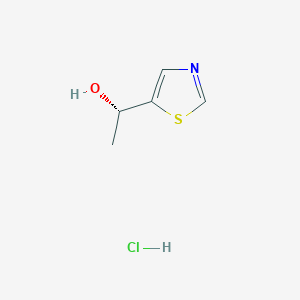
(S)-3,3-Difluoro-cyclopentanemethanamine
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and yield.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis
This would involve studying the compound’s reactivity and stability under various conditions, and its participation in different types of chemical reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, optical rotation, etc. It also includes studying the compound’s chemical properties like acidity, basicity, redox potential, etc.Aplicaciones Científicas De Investigación
Deoxyfluorination of Alcohols
- Aromatic Cation Activation for Deoxyfluorination : A study by Li, Ni, Wang, & Hu (2016) explored the use of 3,3-difluoro-1,2-diarylcyclopropenes as reagents for deoxyfluorination of alcohols. This research unveiled a new class of deoxyfluorination reagents and provided insights into the reactivity of cyclopropenium cation in alcohol deoxyfunctionalization.
Energetic Plasticizers
- Design of Energetic Plasticizers : In a study by Wang, Li, Pan, & Zhu (2019), 3,3-Bis(difluoroamino)-1,5-dinitratopentane was used as an energetic plasticizer. The research focused on designing new difluoroamino energetic compounds with similar structures to enhance energy properties and lower glass transition temperatures.
Conformational Studies
- Vicinal Difluoro Motif in Organic Molecules : The research by O'Hagan, Rzepa, Schueler, & Slawin (2006) investigated the conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes and 2,3-difluorosuccinic acids. This study highlighted the potential of the vicinal difluorine motif as a tool for influencing the conformation of performance organic molecules.
Drug Discovery
- Historical Perspective on Drug Discovery : Although not directly related to "(S)-3,3-Difluoro-cyclopentanemethanamine," the paper by Drews (2000) provides a historical perspective on drug discovery, emphasizing the role of chemistry and pharmacology in advancing medicine. This context is crucial for understanding the broader implications of chemical compounds in drug research.
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects. It includes understanding the precautions needed while handling, storing, and disposing of the compound.
Direcciones Futuras
This involves discussing potential applications of the compound and areas where further research is needed. It could also include hypothesizing new synthetic routes, reactions, or biological interactions.
Propiedades
IUPAC Name |
[(1S)-3,3-difluorocyclopentyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N/c7-6(8)2-1-5(3-6)4-9/h5H,1-4,9H2/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNJAGKPJGONBM-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@H]1CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251372 | |
| Record name | Cyclopentanemethanamine, 3,3-difluoro-, (1S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3,3-Difluoro-cyclopentanemethanamine | |
CAS RN |
1408057-46-4 | |
| Record name | Cyclopentanemethanamine, 3,3-difluoro-, (1S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408057-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentanemethanamine, 3,3-difluoro-, (1S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501251372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(chloromethyl)-N-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1404889.png)




![[1-(1-Phenylethyl)azetidine-3,3-diyl]dimethanol hydrochloride](/img/structure/B1404896.png)

![Spiro[2.5]octan-1-amine hydrochloride](/img/structure/B1404899.png)

![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclopropane]-2-carboxylic acid](/img/structure/B1404901.png)

![[1-(2-Thienyl)cyclopentyl]methanol](/img/structure/B1404904.png)
![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1404905.png)
